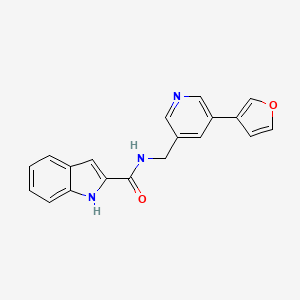

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a 1H-indole-2-carboxamide core linked to a substituted pyridine-furan hybrid moiety. The indole ring system is substituted at the 2-position with a carboxamide group, while the pyridine ring (position 5) is functionalized with a furan-3-yl group.

The furan and pyridine substituents may enhance solubility and electronic properties, influencing pharmacokinetic profiles.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWWAOZHXPMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the reaction of furan-3-carboxaldehyde with pyridine-3-boronic acid under Suzuki coupling conditions to form the furan-pyridine intermediate.

Indole Carboxamide Formation: The intermediate is then reacted with indole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Nitro-indole and bromo-indole derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes such as kinases and receptors like G-protein coupled receptors (GPCRs).

Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide with structurally or functionally related indole-2-carboxamide derivatives:

Key Structural and Functional Comparisons:

Core Heterocycles: The target compound’s indole-2-carboxamide core is shared with ORG27569 and the 5-bromo-7-fluoro analog . In contrast, thiazole-based analogs (e.g., 3,4-dichloro derivatives) exhibit distinct scaffold-driven bioactivity . The pyridine-furan hybrid in the target compound is structurally unique compared to the pyridoindole system in or the thiazolidinone in .

Substituent Effects :

- Halogenation : Halogens (Cl, Br, F) in analogs like ORG27569 and the 5-bromo-7-fluoro derivative enhance lipophilicity and receptor binding . The absence of halogens in the target compound may reduce metabolic stability but improve solubility.

- Aromatic/heteroaromatic groups : The furan-pyridine moiety in the target compound could engage in π-π stacking or hydrogen bonding, similar to the CF3-phenyl group in .

Biological Implications: Indole-2-carboxamides with piperidinyl or morpholinomethyl groups (e.g., ORG27569, compounds) show receptor modulation activity, suggesting the target compound’s pyridine-furan group may target similar pathways . Thiazolidinone-containing analogs () are associated with anti-inflammatory or antidiabetic activity, highlighting scaffold-dependent divergence .

Research Findings and Implications

- Structural Diversity : Modifications at the indole 3-position (e.g., ethyl in ORG27569) or pyridine/furan substitution (target compound) significantly alter electronic profiles and target selectivity .

- Synthetic Feasibility : The target compound’s synthesis may follow routes similar to (bromo-fluoro analog), using amide coupling or Suzuki-Miyaura reactions for furan-pyridine assembly .

- Comparative studies with ’s thiazole derivatives could elucidate scaffold-specific advantages .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, supported by case studies and research findings.

Synthesis

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step reactions. The initial step involves forming a furan-pyridine intermediate through a Suzuki coupling reaction between furan-3-carboxaldehyde and pyridine-3-boronic acid. This intermediate is then reacted with indole-2-carboxylic acid using coupling reagents like EDCI and HOBt to yield the final product .

Antimicrobial Properties

Research indicates that compounds related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide exhibit significant antimicrobial activities. For example, studies have demonstrated that similar indole derivatives can inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3k | MRSA | 0.98 |

| 3k | S. epidermidis | 7.80 |

| 3k | C. albicans | 7.80 |

These findings suggest that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, derivatives similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potential as an anticancer agent .

Cytotoxicity Data:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | A549 | <10 |

| 3g | Non-tumor fibroblasts | >10 |

Mechanistic Insights

Molecular docking studies have provided insights into how N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide interacts with specific biological targets, such as enzymes involved in bacterial resistance mechanisms. These interactions suggest that the compound may inhibit essential pathways in pathogenic microorganisms, leading to its observed antimicrobial effects .

Case Studies

- Antibacterial Activity Against MRSA : In a study evaluating various indole derivatives, N-containing compounds demonstrated potent activity against MRSA, with one derivative showing an MIC of 0.98 µg/mL .

- Cytotoxic Effects on Cancer Cells : A series of indole derivatives were tested for their antiproliferative activity against several cancer cell lines, revealing significant cytotoxicity with IC50 values less than 10 µM for several compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide, and what analytical methods confirm its purity and structure?

- Methodological Answer : The synthesis typically involves coupling a furan-substituted pyridine derivative with an indole-2-carboxamide precursor via reductive amination or nucleophilic substitution. For example, structurally related compounds (e.g., Pexidartinib analogs) are synthesized using palladium-catalyzed cross-coupling reactions to introduce heterocyclic moieties . Purity is validated using HPLC (>98% purity thresholds) and LC-MS for molecular weight confirmation. Structural elucidation employs H/C NMR and FT-IR to verify functional groups and connectivity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is soluble in DMSO, and stock solutions (e.g., 20–50 mM) should be stored at -20°C in airtight vials to prevent hydrolysis or oxidation. Lyophilized powder remains stable for ≥6 months at -80°C. Avoid freeze-thaw cycles, as repeated temperature fluctuations degrade carboxamide bonds .

Q. What solubility and formulation challenges are associated with this compound in cell-based assays?

- Methodological Answer : Due to its hydrophobic indole and pyridine groups, solubility in aqueous buffers is limited. Researchers use DMSO as a primary solvent (<0.1% final concentration to avoid cytotoxicity). For in vitro assays, micellar formulations (e.g., PEG-400 or cyclodextrin-based carriers) enhance bioavailability .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound, and how do its IC values compare to known inhibitors?

- Methodological Answer : Kinase profiling using fluorescence-based ATP competition assays (e.g., Adapta™ Kinase Assay) identifies targets like CSF1R or FLT3, which are common for indole-carboxamide derivatives . IC values can be benchmarked against Pexidartinib (IC = 10–20 nM for CSF1R) . Selectivity is assessed via kinase panel screens (e.g., Eurofins KinaseProfiler™) to rule off-target effects.

Q. How does the furan-3-yl substituent influence binding affinity in molecular docking studies with Nur77 or other nuclear receptors?

- Methodological Answer : The furan oxygen acts as a hydrogen bond acceptor, enhancing interactions with residues in the ligand-binding domain (LBD) of Nur77. Docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 3T03) show that the furan group improves binding energy by 1.5–2.0 kcal/mol compared to non-furan analogs .

Q. What in vivo models have been used to assess the efficacy of structurally related indole-carboxamide compounds, and what were the key findings?

- Methodological Answer : Glioblastoma xenograft models (e.g., U87MG cells in nude mice) demonstrate that analogs like Pexidartinib reduce tumor volume by 60–70% at 50 mg/kg/day via CSF1R inhibition . Pharmacokinetic studies reveal a plasma half-life of 4–6 hours and blood-brain barrier penetration (brain/plasma ratio = 0.3–0.5) . Toxicity profiles include reversible liver enzyme elevation, necessitating dose optimization.

Q. How can researchers resolve contradictions in activity data between enzymatic assays and cellular models for this compound?

- Methodological Answer : Discrepancies arise from differences in cellular uptake, efflux pumps (e.g., P-gp), or metabolite interference. Use transporter inhibitors (e.g., verapamil for P-gp) in cellular assays. Validate target engagement via Western blot (phospho-CSF1R/FLT3) or cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.